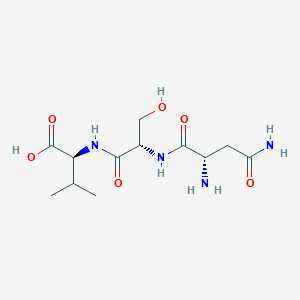
L-Valine, L-asparaginyl-L-seryl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine, L-asparaginyl-L-seryl- is a tripeptide composed of the amino acids L-valine, L-asparagine, and L-serine. Tripeptides like this one are often studied for their potential biological activities and roles in various biochemical processes. Each amino acid in the sequence contributes unique properties to the overall structure and function of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-asparaginyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of L-Valine, L-asparaginyl-L-seryl- may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反应分析
Types of Reactions
L-Valine, L-asparaginyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the hydroxyl group of serine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the original peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine derivatives.
科学研究应用
L-Valine, L-asparaginyl-L-seryl- has various applications in scientific research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its role in protein synthesis and cellular functions.
Medicine: Explored for potential therapeutic effects, including its impact on metabolic pathways.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of L-Valine, L-asparaginyl-L-seryl- involves its interaction with specific molecular targets and pathways. For example, L-valine is known to stimulate the secretion of glucagon-like peptide 1 (GLP-1) through the activation of ATP-sensitive potassium channels and voltage-gated calcium channels . This mechanism highlights the compound’s potential role in regulating glucose homeostasis.
相似化合物的比较
Similar Compounds
L-Valine, L-lysyl-L-asparaginyl-L-methionyl-L-seryl-L-histidyl-: Another peptide with a similar structure but additional amino acids.
L-Valine, L-asparaginyl-L-methionyl-: A tripeptide with methionine instead of serine.
Uniqueness
L-Valine, L-asparaginyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-serine, for example, may enhance its reactivity in certain chemical reactions compared to similar peptides.
属性
CAS 编号 |
321874-83-3 |
|---|---|
分子式 |
C12H22N4O6 |
分子量 |
318.33 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H22N4O6/c1-5(2)9(12(21)22)16-11(20)7(4-17)15-10(19)6(13)3-8(14)18/h5-7,9,17H,3-4,13H2,1-2H3,(H2,14,18)(H,15,19)(H,16,20)(H,21,22)/t6-,7-,9-/m0/s1 |
InChI 键 |
NCXTYSVDWLAQGZ-ZKWXMUAHSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


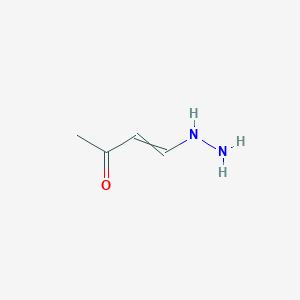
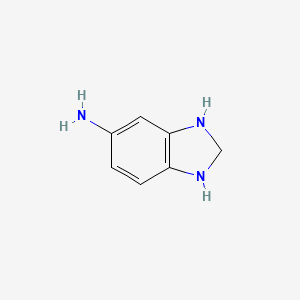
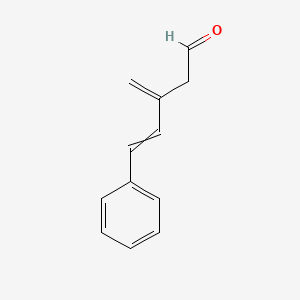

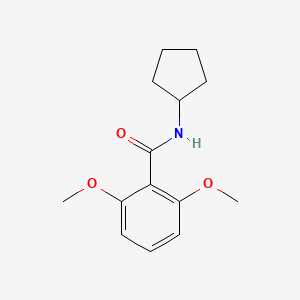
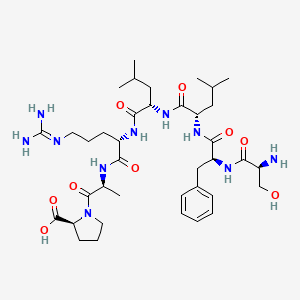
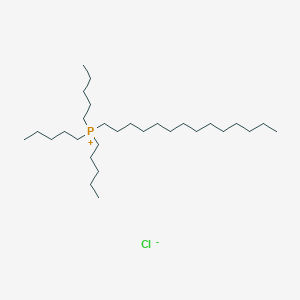

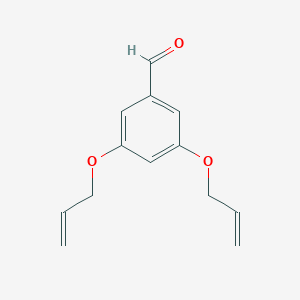
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
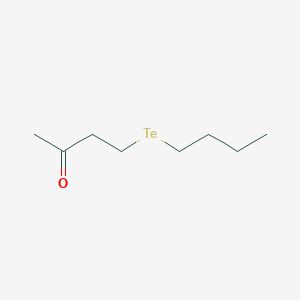
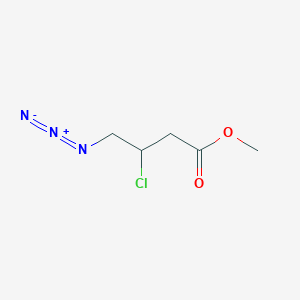
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

